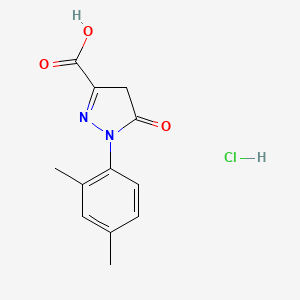
1-(2,4-Dimethylphenyl)-5-oxo-4H-pyrazole-3-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2,4-Dimethylphenyl)-5-oxo-4H-pyrazole-3-carboxylic acid;hydrochloride” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms . The presence of carboxylic acid and hydrochloride groups suggests that this compound could exhibit acidic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the carboxylic acid group could contribute to the compound’s acidity, and the aromatic pyrazole ring could contribute to its stability .科学的研究の応用
Synthesis and Characterization
A series of 1,3,5-triaryl-2-pyrazolines, including compounds related to 1-(2,4-Dimethylphenyl)-5-oxo-4H-pyrazole-3-carboxylic acid; hydrochloride, was synthesized to explore their fluorescent properties. These compounds showed fluorescence in the blue region of the visible spectrum under ultraviolet radiation, highlighting their potential for applications in fluorescence-based technologies (Hasan, Abbas, & Akhtar, 2011).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, incorporating similar structural motifs to the compound , demonstrated characteristic sharp emission bands sensitive to benzaldehyde derivatives. This indicates their potential as fluorescent sensors for detecting these chemicals, showcasing the utility of such compounds in sensing applications (Shi, Zhong, Guo, & Li, 2015).
Chemical Hybridizing Agents
Research on pyrazole derivatives has identified certain compounds as chemical hybridizing agents in agricultural applications, specifically for wheat and barley. The synthesis and modification of these compounds could lead to advancements in crop hybridization techniques, emphasizing the agricultural significance of pyrazole-based chemicals (Beck, Lynch, & Wright, 1988).
Hydrogen Bonding and Proton Transfer Studies
Studies on hydrogen bonded complexes formed by pyrazoles have provided insights into their structural and vibrational spectra characteristics. These findings contribute to a deeper understanding of hydrogen bonding and proton transfer mechanisms in pyrazole compounds, relevant for designing materials with specific electronic or catalytic properties (Castaneda et al., 2003).
Antibacterial Activities
The exploration of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives, which share a similar pyrazole core with the compound of interest, revealed antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential of pyrazole derivatives in developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).
作用機序
The mechanism of action of this compound is not clear without additional context. If it’s used as a drug, the mechanism of action would depend on the biological target of the drug. If it’s used in a chemical reaction, the mechanism would depend on the specific reaction conditions and other reactants .
将来の方向性
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-5-oxo-4H-pyrazole-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.ClH/c1-7-3-4-10(8(2)5-7)14-11(15)6-9(13-14)12(16)17;/h3-5H,6H2,1-2H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWBJGQEMRKUFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(=N2)C(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)
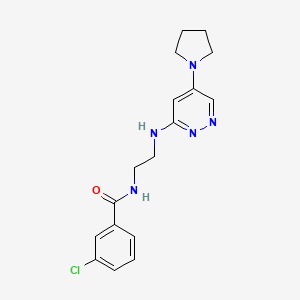

![N-(3-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2715405.png)
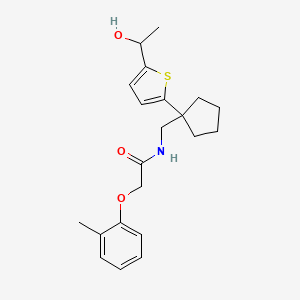
![1-[3-(4-Fluorophenyl)azepane-1-carbonyl]imidazolidin-2-one](/img/structure/B2715409.png)
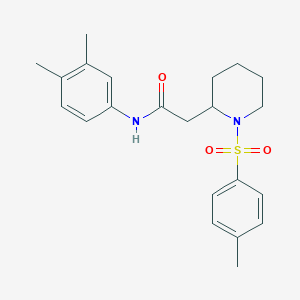
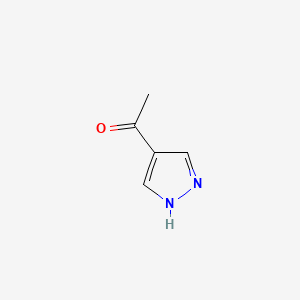

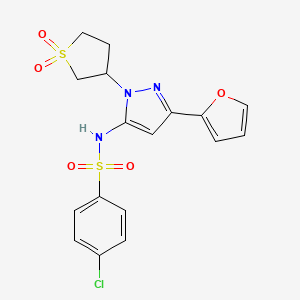
![Methyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B2715417.png)


![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide](/img/structure/B2715422.png)
